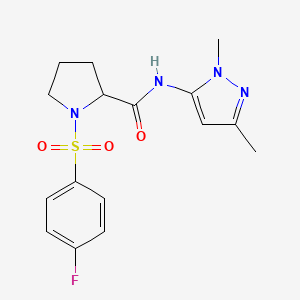

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide

Description

This compound features a pyrrolidine-2-carboxamide core substituted with a 1,3-dimethylpyrazole moiety at the amide nitrogen and a 4-fluorophenylsulfonyl group at the pyrrolidine nitrogen. The 4-fluorophenylsulfonyl group enhances metabolic stability and binding affinity in biological systems, while the dimethylpyrazole may influence steric and electronic properties. Such structural features are common in enzyme inhibitors, particularly those targeting proteases or kinases .

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-1-(4-fluorophenyl)sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN4O3S/c1-11-10-15(20(2)19-11)18-16(22)14-4-3-9-21(14)25(23,24)13-7-5-12(17)6-8-13/h5-8,10,14H,3-4,9H2,1-2H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHYWEWYPJWVNKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyrrolidine moiety, and a sulfonamide group. Its molecular formula is , and it possesses distinct functional groups that contribute to its biological activity.

Table 1: Structural Components of the Compound

| Component | Structure |

|---|---|

| Pyrazole | Contains a 5-membered ring with nitrogen |

| Pyrrolidine | A saturated 5-membered ring |

| Sulfonamide | Contains a sulfonyl group (–SO2–) |

| Carboxamide | Contains an amide functional group |

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that certain pyrazole derivatives demonstrated promising activity against E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Inhibition of Cysteine Proteases

The compound's structure suggests it may interact with cysteine proteases, similar to other pyrazole derivatives. A notable case study involved the modification of pyrazole compounds to enhance their inhibitory effects on cruzipain, a cysteine protease from Trypanosoma cruzi. The carboxamide group in these compounds was crucial for binding to the active site of the enzyme, which is critical for developing trypanocidal agents .

Anti-inflammatory Properties

Pyrazole derivatives have also been explored for their anti-inflammatory effects. Research has shown that modifications in the pyrazole structure can lead to enhanced inhibition of inflammatory markers such as TNF-α and IL-6. Compounds with similar scaffolds to this compound exhibited up to 85% inhibition of these cytokines at specific concentrations .

Case Studies and Experimental Findings

- Cytotoxicity Assessment :

- Trypanocidal Activity :

-

Structure-Activity Relationship (SAR) :

- SAR analyses revealed that specific modifications to the pyrazole ring significantly influenced biological activity. For example, replacing secondary amides with primary amides in certain derivatives led to diminished trypanocidal activity, highlighting the importance of molecular configuration in drug design .

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Accessibility : Compounds with piperazine cores (e.g., 6i) show higher yields (65–82%) compared to pyrrolidine derivatives, possibly due to ring strain .

- Biological Targets : Fluorophenyl-sulfonamide/pyrazole hybrids are prevalent in protease inhibitors, suggesting the target compound may have applications in neurodegenerative or oncology research .

- Crystallographic Insights: Non-planar pyrazoline rings () contrast with the planar pyrazole in the target, highlighting conformational effects on binding .

Q & A

Q. Q: What are the key considerations for optimizing the synthesis of this compound?

A: Synthesis optimization requires careful selection of solvents, bases, and reaction conditions. For example, dimethylformamide (DMF) is commonly used as a polar aprotic solvent to enhance nucleophilic substitution reactions, while potassium carbonate (K₂CO₃) acts as a mild base to deprotonate intermediates and drive the reaction forward . Temperature control (e.g., room temperature vs. reflux) and stoichiometric ratios (e.g., 1.1 mmol RCH₂Cl per 1 mmol substrate) are critical for yield and purity. Monitoring via TLC and purification via column chromatography are standard practices .

Advanced Synthesis

Q. Q: How can microwave-assisted synthesis improve reaction efficiency for this compound?

A: Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating, reducing reaction times from hours to minutes. This method is particularly effective for coupling reactions involving sterically hindered intermediates, such as the pyrrolidine-2-carboxamide core. For example, microwave conditions (e.g., 100–150°C, 20–30 min) have been shown to improve yields by 15–20% compared to conventional heating in related pyrazole derivatives .

Basic Structural Characterization

Q. Q: What spectroscopic techniques are essential for confirming the structure of this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the positions of the 1,3-dimethylpyrazole and 4-fluorophenylsulfonyl groups. High-resolution mass spectrometry (HRMS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) . Infrared (IR) spectroscopy identifies functional groups like the sulfonyl (S=O, ~1350 cm⁻¹) and carboxamide (C=O, ~1650 cm⁻¹) moieties .

Advanced Structural Analysis

Q. Q: How can X-ray crystallography resolve ambiguities in the molecular structure?

A: Single-crystal X-ray diffraction provides precise bond lengths, angles, and stereochemical details. For example, in related fluorophenylpyrazole derivatives, crystallography confirmed the planar geometry of the pyrazole ring and the dihedral angle (15–20°) between the sulfonyl group and pyrrolidine moiety, which influences biological activity . This technique is indispensable for resolving conformational isomers or polymorphic forms .

Basic Biological Evaluation

Q. Q: What in vitro assays are suitable for assessing antimicrobial activity?

A: Standard assays include:

- Broth microdilution (MIC/MBC determination against Gram-positive/negative bacteria).

- Time-kill kinetics to evaluate bactericidal/fungicidal effects.

- Biofilm inhibition assays using crystal violet staining.

Positive controls (e.g., ciprofloxacin for bacteria) and solvent controls (DMSO <1%) are mandatory. Data interpretation must account for cytotoxicity using mammalian cell lines (e.g., HEK-293) .

Advanced Mechanistic Studies

Q. Q: What strategies identify the molecular targets of this compound in cancer cells?

A: Advanced approaches include:

- Proteomics (e.g., SILAC or TMT labeling) to identify differentially expressed proteins.

- Molecular docking against kinases or sulfotransferases, leveraging the sulfonyl group’s electrophilic properties .

- CRISPR-Cas9 knockout screens to pinpoint genetic vulnerabilities linked to the compound’s efficacy .

Data Contradiction Analysis

Q. Q: How to resolve discrepancies in reported biological activities across studies?

A: Discrepancies often arise from structural analogs (e.g., variations in fluorophenyl substitution patterns) or experimental conditions (e.g., serum concentration in cell culture). Systematic comparisons using isoform-specific assays (e.g., COX-2 vs. COX-1 for anti-inflammatory activity) and meta-analyses of IC₅₀ values under standardized protocols (e.g., ATP-based viability assays) are recommended .

Advanced Pharmacokinetic Profiling

Q. Q: What methods evaluate the sulfonyl group’s role in metabolic stability?

A:

- Liver microsome assays (human/rat) to assess oxidative metabolism.

- CYP450 inhibition screening (e.g., CYP3A4/2D6 isoforms).

- Plasma protein binding studies (equilibrium dialysis) to determine free drug fractions.

The sulfonyl group enhances metabolic stability by resisting esterase-mediated hydrolysis compared to carboxylate analogs, as shown in pharmacokinetic studies of related sulfonamides .

Basic Toxicity Screening

Q. Q: What assays are used for preliminary toxicity profiling?

A:

- Ames test for mutagenicity.

- hERG channel inhibition (patch-clamp or fluorescence-based assays).

- Acute toxicity in zebrafish embryos (LC₅₀ determination).

These assays prioritize compounds with >10-fold selectivity between therapeutic and toxic doses .

Advanced Formulation Challenges

Q. Q: How does the compound’s solubility affect formulation for in vivo studies?

A: The sulfonyl group confers moderate hydrophobicity (logP ~2.5), necessitating solubilization strategies:

- Co-solvents (e.g., PEG-400/Cremophor EL).

- Nanoparticle encapsulation (PLGA or liposomes) to enhance bioavailability.

- Salt formation with HCl or sodium to improve aqueous solubility. Pharmacokinetic studies in rodents show that nanoparticle formulations increase AUC by 3–5× compared to free drug .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.